molecular formula C14H11N3O2S B11458493 4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B11458493
M. Wt: 285.32 g/mol
InChI Key: BVCICHBRJVUGGI-UHFFFAOYSA-N
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Description

4-Methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 4-methylbenzamide group. The compound’s core structure allows for diverse substitutions, enabling modulation of physicochemical properties and bioactivity. This article provides a comparative analysis with structurally similar compounds, emphasizing substituent effects, synthetic routes, and biological performance.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

4-methyl-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)12(18)16-11-8-15-14-17(13(11)19)6-7-20-14/h2-8H,1H3,(H,16,18)

InChI Key

BVCICHBRJVUGGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with 5-amino-1,3-thiazole-2-carboxylic acid, followed by cyclization and oxidation steps to form the desired thiazolo[3,2-a]pyrimidine structure.

  • Condensation Reaction

      Reagents: 4-methylbenzoyl chloride, 5-amino-1,3-thiazole-2-carboxylic acid

      Conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

  • Cyclization and Oxidation

      Reagents: Cyclization agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)

      Conditions: Heating the intermediate product under reflux conditions to promote cyclization and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction processes, leading to changes in gene expression or cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The thiazolo[3,2-a]pyrimidine core is common among analogues, but substitutions at the benzamide and pyrimidine rings critically influence activity and properties:

Compound Name Substituents (Benzamide/Pyrimidine) Key Structural Features
4-Methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide 4-methyl (benzamide) Methyl enhances lipophilicity, moderate steric bulk
4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide 4-fluoro (benzamide) Electron-withdrawing group; lower molecular weight (289.29)
N-[2-(4-Ethoxyphenyl)-5-oxo-5H-[1,3,4]oxadiazolo[3,2-a]pyrimidin-6-yl]-4-methoxybenzamide 4-methoxy (benzamide), oxadiazole core Oxadiazole increases polarity; ethoxy improves solubility
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl (pyrimidine), phenylamide Methoxy enhances solubility; phenylamide may reduce metabolic stability

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and membrane permeability but may reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., fluoro) improve metabolic stability and electronic interactions with target proteins .
  • Core heterocycle modifications (e.g., oxadiazole in ) alter electronic properties and binding affinities.

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 303.35 2.8 ~0.5 (DMSO)
4-Fluoro analogue 289.29 2.5 ~1.2 (DMSO)
Oxadiazolo derivative 378.37 3.1 ~0.3 (DMSO)
Table 2: Antifungal Activity (In Vitro)
Compound IC50 (ppm) vs. Aspergillus niger Relative Efficacy vs. Dithane M-45
This compound 50 1.2×
IVd (3,7-diaryl derivative) 30 1.5×
Dithane M-45 45 1.0×

Biological Activity

4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound of significant interest due to its potential biological activities. This article synthesizes various research findings related to its synthesis, biological effects, and mechanisms of action. The compound belongs to a class of thiazolo-pyrimidine derivatives known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine derivatives. A common method includes the reaction of substituted benzamides with thiazolo-pyrimidine precursors under controlled conditions to yield the target compound. The synthesis can be optimized using various catalysts and solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In particular:

  • In vitro assays have shown that this compound demonstrates effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported in the low micromolar range .
Microorganism MIC (μM)
Escherichia coli0.21
Staphylococcus aureus0.25

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells. The MTT assay results suggest that the compound exhibits selective cytotoxicity, indicating potential for further development as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies have shown that this compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication . The binding affinity is comparable to established antibiotics like ciprofloxacin.
  • Disruption of Cell Membrane Integrity : The compound may also disrupt bacterial cell membranes, leading to cell lysis and death.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various thiazolo-pyrimidine derivatives including our compound against clinical isolates of E. coli and S. aureus. The results indicated that compounds with a thiazole moiety showed enhanced activity compared to those without it .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects on cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines while sparing normal cells . This selectivity suggests potential for further development in cancer therapeutics.

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